molecular formula C11H13NO3 B5727830 Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)

Cat. No.: B5727830
M. Wt: 207.23 g/mol
InChI Key: UZFFAVZVIXETGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) is a chemical compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of a methyl group at the fourth position and an amide group at the third position, which is further substituted with a propionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) can be achieved through a multi-step process involving the following key steps:

    Nitration: The starting material, toluene, undergoes nitration to form 4-methylnitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 4-methyl-3-aminobenzene.

    Acylation: The amine group is acylated with propionyl chloride to form the desired amide, resulting in benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI).

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: 4-methylbenzoic acid.

    Reduction: 4-methyl-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid.

    4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group at the fourth position.

    4-Methyl-3-aminobenzoic acid: A derivative with an amine group at the third position.

Uniqueness

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) is unique due to the presence of both a methyl group and an amide group with a propionyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-3-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFAVZVIXETGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.